(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

Catalog No.
S687289
CAS No.
57591-61-4
M.F
C15H21N3O5
M. Wt
217.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(R)-Amino-(4-hydroxyphenyl)acetic acid methyl este...

CAS Number

57591-61-4

Product Name

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride

IUPAC Name

methyl (2R)-2-amino-2-(4-hydroxyphenyl)acetate;hydrochloride

Molecular Formula

C15H21N3O5

Molecular Weight

217.65 g/mol

InChI

InChI=1S/C9H11NO3.ClH/c1-13-9(12)8(10)6-2-4-7(11)5-3-6;/h2-5,8,11H,10H2,1H3;1H/t8-;/m1./s1

InChI Key

GDAQVXISDUMUJG-LBPRGKRZSA-N

SMILES

COC(=O)C(C1=CC=C(C=C1)O)N.Cl

Synonyms

(S)-2-(((Benzyloxy)carbonyl)amino)-6-ureidohexanoicacid;57533-91-2;MolPort-027-836-066;8478AB;ZINC71788259;AK117421;AJ-118553;KB-210851

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCCCNC(=O)N)C(=O)O

Isomeric SMILES

COC(=O)[C@@H](C1=CC=C(C=C1)O)N.Cl

Neuroscience research:

  • Investigating Dopamine function: This compound shares structural similarities with dopamine, a crucial neurotransmitter involved in movement, motivation, and reward. Studies suggest it may be used to understand dopamine signaling pathways and their role in various neurological disorders like Parkinson's disease and schizophrenia [].

Medicinal chemistry research:

  • Drug design and development: Due to its structural features, (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride can serve as a starting material for synthesizing novel drugs targeting specific receptors or enzymes in the body. This research area focuses on developing new therapeutic agents for various diseases.

Biochemistry research:

  • Studying enzyme activity: This compound can be employed as a substrate for studying the activity of specific enzymes involved in amino acid metabolism. By analyzing the interaction between the compound and the enzyme, researchers can gain insights into the enzyme's function and potential roles in various biological processes.

Organic chemistry research:

  • Exploring synthetic methodologies: The synthesis of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride involves various organic chemistry reactions. Studying these reactions can lead to the development of new and efficient synthetic methods for other complex molecules with potential applications in various fields.

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride, also known as D-p-Hydroxyphenylglycine methyl ester hydrochloride, is a synthetic compound characterized by its chiral center at the alpha-carbon. This compound is the methyl ester derivative of (R)-p-Hydroxyphenylglycine, a non-proteinogenic amino acid. With a molecular formula of C9H12ClNO3C_9H_{12}ClNO_3 and a molecular weight of 217.65 g/mol, it appears as a white crystalline powder. The compound is notable for its high purity, typically exceeding 98.5% in commercial samples, and has a melting point range of 178 to 182 °C .

The specific mechanism of action of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride has not been extensively studied. However, due to its structural similarity to certain natural amino acids, it might be investigated for its potential to interact with biological systems or serve as a precursor for the synthesis of bioactive molecules [].

The synthesis of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride primarily involves esterification reactions. While specific literature on its synthesis is limited, it can be inferred that the formation of the methyl ester from (R)-p-Hydroxyphenylglycine likely employs Fischer esterification, where the carboxylic acid group reacts with methanol in the presence of an acid catalyst .

In terms of reactivity, this compound may undergo hydrolysis under acidic or basic conditions, which would regenerate the parent amino acid, (R)-p-Hydroxyphenylglycine .

While specific synthesis methods for (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride are not widely reported, the following approaches are relevant:

  • Enzymatic Resolution: This method involves using enzymes to selectively react with one enantiomer of a racemic mixture, resulting in higher yields of the desired chiral compound.
  • Asymmetric Synthesis: Techniques such as chiral pool synthesis or using chiral catalysts can be employed to synthesize this compound from simpler precursors.
  • Fischer Esterification: The conversion of (R)-p-Hydroxyphenylglycine to its methyl ester is likely achieved through this classic reaction involving an alcohol and an acid catalyst .

(R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride is primarily utilized in research settings. Its applications include:

  • Pharmaceutical Research: As a building block for drug development due to its structural properties.
  • Biochemical Studies: Investigating its interactions with biological systems and potential therapeutic effects.

Several compounds share structural features with (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride. Here are some similar compounds along with their unique characteristics:

Compound NameStructural FeaturesUnique Characteristics
(R)-p-HydroxyphenylglycineNon-proteinogenic amino acidPrecursor to (R)-Amino-(4-hydroxyphenyl)acetic acid
L-TyrosineProteinogenic amino acidInvolved in neurotransmitter synthesis
D-TyrosineD-enantiomer of TyrosineUsed in research on stereochemistry effects
4-HydroxyphenylalaninePhenylalanine derivativeImportant for studying metabolic pathways

These compounds exhibit varying degrees of biological activity and applications in research and pharmacology. The uniqueness of (R)-Amino-(4-hydroxyphenyl)acetic acid methyl ester hydrochloride lies in its specific chiral configuration and potential as a synthetic intermediate in drug development .

Dates

Modify: 2023-08-15

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